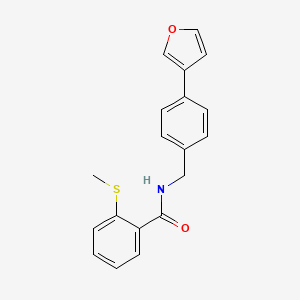

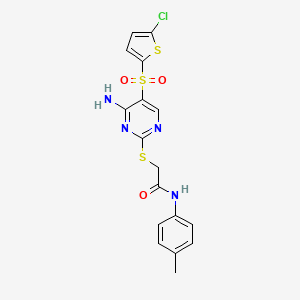

![molecular formula C12H13NO3 B2598158 Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate CAS No. 1951441-06-7](/img/structure/B2598158.png)

Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzoxazines are a class of heterocyclic organic compounds, containing a benzene ring fused to an oxazine ring . They are used in the production of certain types of polymers .

Synthesis Analysis

The synthesis of benzoxazines typically involves the reaction of phenols, formaldehyde, and primary amines . The specific synthesis process for “Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate” would depend on the specific reactants and conditions.Molecular Structure Analysis

The molecular structure of a benzoxazine consists of a benzene ring fused to an oxazine ring. The oxazine ring contains one oxygen atom, one nitrogen atom, and four carbon atoms .Chemical Reactions Analysis

Benzoxazines can undergo a process called ring-opening polymerization, where the oxazine ring is opened and the resulting structure is incorporated into a polymer .Physical And Chemical Properties Analysis

The physical and chemical properties of a specific benzoxazine would depend on its exact molecular structure. Some general properties of benzoxazines include low water absorption and nearly zero shrinkage upon curing .Applications De Recherche Scientifique

Heterocyclic System and Material Development

The heterocyclic system of ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate derivatives has been utilized in the construction of heteropropellanes. These compounds have attracted significant attention for their potential in modifying drugs and developing novel materials with unusual and essential physical properties. The synthesis process involving ethyl 2-(hydroxyimino)propanoate with disulfur dichloride and o-aminophenol showcases the structural versatility and potential applications in material science (Konstantinova et al., 2020).

Synthesis and Anticancer Activity

Research has demonstrated a simple flow chemistry approach to synthesize libraries of ethyl 3-oxo-2-(substituted-phenylamino)-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylates. These compounds have been screened against a panel of cancer cell lines, revealing that certain ester-linked analogues exhibit significant cytotoxicity, suggesting their potential as lead compounds for developing specific anticancer agents (Lin et al., 2016).

Novel Synthesis Methods

Innovative synthesis methods for 3,4-dihydro-2H-benzo[1,4]oxazines, which are important in biology and medication, have been developed. These methods start with 2-aminophenol, leading to the successful synthesis of various derivatives, indicating the adaptability and importance of these compounds in medicinal chemistry research (詹淑婷, 2012).

Functionalized Derivatives for Drug Development

The synthesis of functionalized pyrido[4,3-b][1,4]oxazine and imidazo[1,2-a]pyridine derivatives from ethyl 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-2-carboxylate derivatives has been reported. These compounds have been obtained through reactions with ethyl 2,3-dibromopropanoate and demonstrate the potential for developing novel pharmacological agents (Arrault et al., 2002).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-methyl-2H-1,4-benzoxazine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO3/c1-3-15-12(14)11-8(2)13-9-6-4-5-7-10(9)16-11/h4-7,11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMXWOKDTEWBXDI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1C(=NC2=CC=CC=C2O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-methyl-2H-benzo[b][1,4]oxazine-2-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

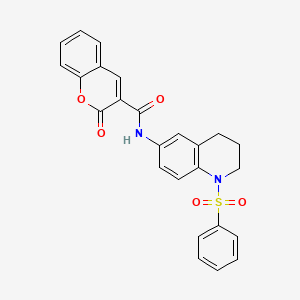

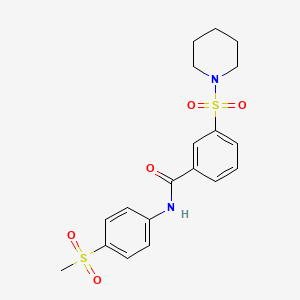

![methyl 4-{[(2Z)-3-carbamoyl-8-methoxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2598075.png)

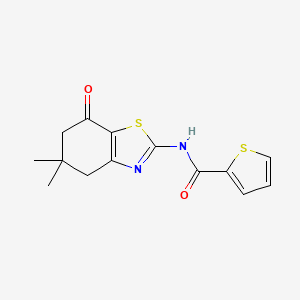

![Ethyl 5-acetyl-3,4-dimethylthieno[2,3-b]thiophene-2-carboxylate](/img/structure/B2598081.png)

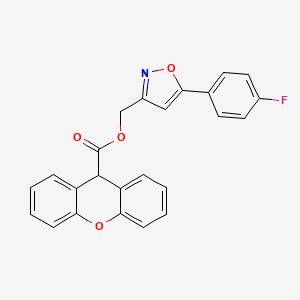

![Methyl 3-{[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxylate](/img/structure/B2598083.png)

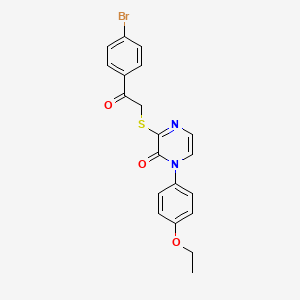

![1-[1-[(4-Chlorophenyl)methyl]-2-oxopyridin-3-yl]-3-(3,5-dichlorophenyl)urea](/img/structure/B2598085.png)

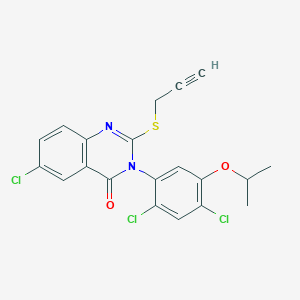

![5-[1-(3-chloro-4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2598097.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2598098.png)